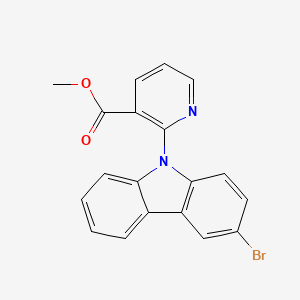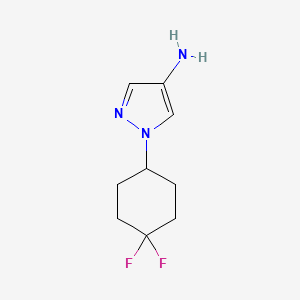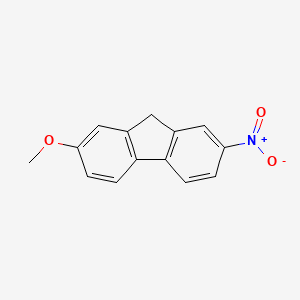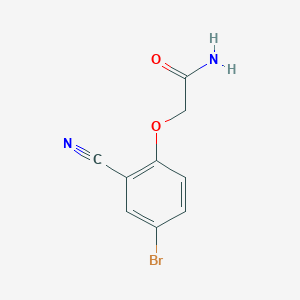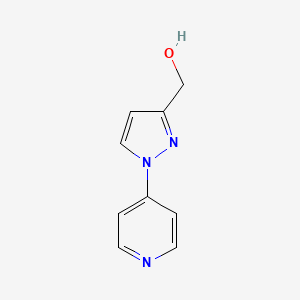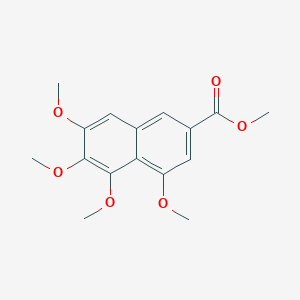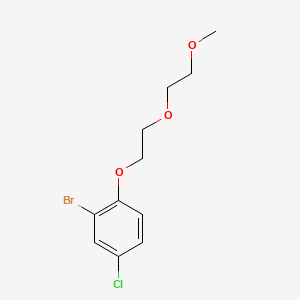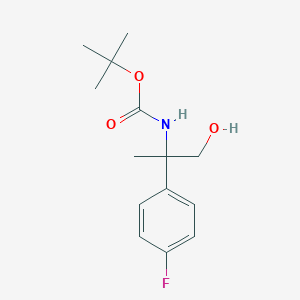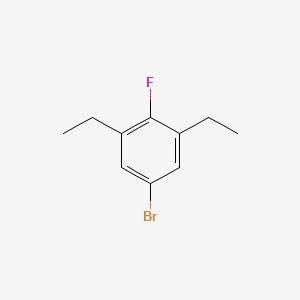
3-Allylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The allyl group attached to the third carbon of the thiophene ring gives it unique chemical properties. Thiophenes are known for their stability and are widely used in various applications, including organic electronics and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allylthiophene typically involves the reaction of thiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and lower production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Allylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Allylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Wirkmechanismus
The mechanism of action of 3-Allylthiophene involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. The presence of the allyl group enhances its ability to interact with specific receptors and enzymes, making it a valuable compound in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylthiophene: Similar structure but with a methyl group instead of an allyl group.
3-Ethylthiophene: Contains an ethyl group at the third position.
3-Phenylthiophene: Has a phenyl group attached to the thiophene ring.
Uniqueness
3-Allylthiophene is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group enhances its ability to undergo various chemical reactions and interact with biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
33934-92-8 |
|---|---|
Molekularformel |
C7H8S |
Molekulargewicht |
124.21 g/mol |
IUPAC-Name |
3-prop-2-enylthiophene |
InChI |
InChI=1S/C7H8S/c1-2-3-7-4-5-8-6-7/h2,4-6H,1,3H2 |
InChI-Schlüssel |
NYAXLWYPCFGKJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


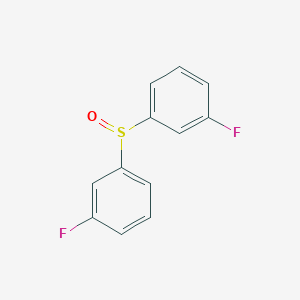
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)

